Cas no 73227-70-0 (6-Methyl-thieno2,3-bpyridin-4-ylamine)

6-Methyl-thieno2,3-bpyridin-4-ylamine Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-Thieno[2,3-b]pyridin-4-amine
- 6-Methyl-thieno[2,3-b]pyridin-4-ylamine
- 73227-70-0
- 6-Methylthieno[2,3-b]pyridin-4-amine
- SB38489
- YCA22770
- FT-0737401
- CS-0331196
- MFCD18803036
- DA-17388
- 6-Methyl-thieno2,3-bpyridin-4-ylamine
-
- MDL: MFCD18803036
- Inchi: InChI=1S/C8H8N2S/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3,(H2,9,10)
- InChI Key: CWBYBUBMBIXYGM-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C=CS2)C(=C1)N
Computed Properties
- Exact Mass: 164.04081944g/mol
- Monoisotopic Mass: 164.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.2Ų
6-Methyl-thieno2,3-bpyridin-4-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970301-100mg |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 95% | 100mg |
$255 | 2024-07-28 | |
TRC | M341358-10mg |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0839-5g |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 96% | 5g |
¥43702.21 | 2025-01-21 | |
Alichem | A029183070-1g |
6-Methylthieno[2,3-b]pyridin-4-amine |
73227-70-0 | 95% | 1g |
$324.72 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401866-500mg |
6-Methylthieno[2,3-b]pyridin-4-amine |
73227-70-0 | 96% | 500mg |
¥6224.00 | 2024-07-28 | |
eNovation Chemicals LLC | D970301-50mg |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 95% | 50mg |
$190 | 2024-07-28 | |
abcr | AB537978-50mg |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine; . |
73227-70-0 | 50mg |
€311.70 | 2024-08-02 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0839-1g |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 96% | 1g |
¥12224.03 | 2025-01-21 | |
Ambeed | A289498-1g |
6-Methylthieno[2,3-b]pyridin-4-amine |
73227-70-0 | 96% | 1g |
$409.0 | 2024-04-17 | |
eNovation Chemicals LLC | D970301-250mg |
6-Methyl-thieno[2,3-b]pyridin-4-ylamine |
73227-70-0 | 95% | 250mg |
$370 | 2025-02-24 |
6-Methyl-thieno2,3-bpyridin-4-ylamine Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 6-Methyl-thieno2,3-bpyridin-4-ylamine
Comprehensive Overview of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine (CAS No. 73227-70-0): Properties, Applications, and Research Insights
6-Methyl-thieno[2,3-b]pyridin-4-ylamine (CAS No. 73227-70-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and potential applications. This compound, characterized by a fused thienopyridine core with a methyl substituent at the 6-position and an amine group at the 4-position, serves as a versatile building block for synthesizing biologically active molecules. Its molecular formula, C8H8N2S, reflects a balanced hydrophobicity and reactivity, making it valuable for drug discovery and optoelectronic material development.
Recent studies highlight the role of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in targeted cancer therapy. The compound's thienopyridine scaffold mimics purine bases, enabling it to interact with ATP-binding sites in enzymes—a property exploited in developing next-generation therapeutics. Additionally, its fluorescence properties have sparked interest in bioimaging probes and OLED materials, aligning with the growing demand for sustainable technologies.
From a synthetic chemistry perspective, the amine group in 73227-70-0 offers excellent derivatization opportunities. Common modifications include acylations, Suzuki couplings, and reductive aminations—methods frequently searched in organic synthesis databases. The methyl group enhances metabolic stability, addressing a key challenge in drug bioavailability optimization, a frequent concern in pharmacokinetic studies. These attributes make it a recurring subject in medicinal chemistry forums and patent literature.
Environmental and safety profiles of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine comply with standard laboratory handling protocols. While not classified as hazardous, proper PPE (e.g., gloves, goggles) is recommended during manipulation. Its stability under ambient conditions and compatibility with common solvents like DMSO and ethanol facilitate widespread use in high-throughput screening workflows—an area gaining traction in AI-driven drug discovery platforms.
The compound's relevance extends to computational chemistry, where its structure is used to validate molecular docking algorithms. With increasing interest in machine learning for chemical prediction, datasets containing 73227-70-0 derivatives contribute to training models for ADMET property prediction. This intersection of chemistry and digital innovation positions it as a bridge between traditional research and cutting-edge technology.
In material science, the thienopyridine moiety's electron-rich nature enables applications in conductive polymers and non-linear optical materials. Recent patents describe its incorporation into organic semiconductors for flexible electronics—a sector experiencing exponential growth due to demands for wearable devices and IoT components. Such developments resonate with global trends toward green electronics and energy-efficient technologies.
Analytical characterization of 6-Methyl-thieno[2,3-b]pyridin-4-ylamine typically involves HPLC (>98% purity), 1H/13C NMR, and mass spectrometry. Researchers often query spectral data interpretation techniques for this compound, reflecting the need for accessible analytical chemistry resources. Its distinct UV-Vis absorption maxima around 280-320 nm also make it a candidate for photocatalysis studies—another trending research area.
As the scientific community prioritizes fragment-based drug design and molecular hybridization strategies, CAS No. 73227-70-0 continues to serve as a critical intermediate. Its commercial availability through major chemical suppliers ensures accessibility for academic and industrial researchers alike. Future directions may explore its role in PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitor development—topics dominating recent scientific conferences.
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